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Compound of Interest

Compound Name:
5-(Methylthio)-1-propyl-1H-

pyrazole

Cat. No.: B14770649 Get Quote

The pyrazole ring is an aromatic heterocycle. The two nitrogen atoms influence the electronic

distribution within the ring, affecting its reactivity and physicochemical properties. The nitrogen

at position 1 (N1) is typically non-basic, especially when substituted with an alkyl or aryl group,

while the nitrogen at position 2 (N2) is more basic and can be protonated. The substitution

pattern on the pyrazole ring significantly impacts its properties, such as solubility, lipophilicity,

and biological activity.[2]

Table 1: General Physicochemical Properties of Substituted Pyrazoles
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Property
General
Range/Observation

Impact of Substituents

Melting Point
Typically crystalline solids with

a wide range of melting points.

Can be significantly altered by

the nature of the substituents.

Solubility

Generally soluble in organic

solvents; solubility in aqueous

media varies.

Polar substituents can

increase water solubility.

pKa
Weakly basic, with pKa values

typically in the range of 2-3.

Electron-donating groups can

increase basicity.

LogP
Varies widely depending on the

substituents.

A key parameter for drug-

likeness and can be tuned by

substitution.

II. Synthetic Strategies for 5-(Methylthio)-1-propyl-
1H-pyrazole Analogs
The synthesis of 5-(methylthio)-1-alkyl-1H-pyrazoles can be approached through several

established methods for pyrazole ring formation, followed by or incorporating the introduction of

the methylthio and propyl groups. A common and versatile approach is the condensation of a

1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

A. General Synthesis of the Pyrazole Ring
A prevalent method for constructing the pyrazole ring involves the reaction of a β-diketo

compound with hydrazine or its derivatives. For the synthesis of a 5-substituted pyrazole, a key

intermediate would be a 1,3-dicarbonyl compound with the desired substituent at what will

become the 5-position.

Experimental Protocol: Synthesis of a 5-Substituted Pyrazole

Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable

solvent such as ethanol or acetic acid, add propylhydrazine (1.1 equivalents).
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Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated

under reflux for several hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure.

The residue is then purified by column chromatography on silica gel or by recrystallization to

yield the desired 1-propyl-5-substituted-1H-pyrazole.

B. Introduction of the Methylthio Group
The methylthio group can be introduced at various stages of the synthesis, depending on the

availability of starting materials.

From a Pyrazole with a Leaving Group: A 5-halo-1-propyl-1H-pyrazole can be reacted with

sodium thiomethoxide to introduce the methylthio group via nucleophilic aromatic

substitution.

From a Pyrazolone: A 1-propyl-1H-pyrazol-5(4H)-one can be converted to the corresponding

5-chloro derivative using a chlorinating agent like phosphorus oxychloride, followed by

reaction with sodium thiomethoxide.

Diagram 1: General Synthetic Workflow
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Caption: Synthetic workflow for a 5-(methylthio)-1-propyl-1H-pyrazole analog.

III. Spectroscopic Characterization
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The structural elucidation of the synthesized pyrazole derivatives is crucial and is typically

achieved using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for 5-(Methylthio)-1-propyl-1H-pyrazole

Technique Expected Chemical Shifts / Signals

¹H NMR

- Propyl group: triplet (~0.9 ppm), multiplet (~1.8

ppm), triplet (~4.0 ppm)- Methylthio group:

singlet (~2.5 ppm)- Pyrazole ring protons: two

doublets in the aromatic region (~6.0-7.5 ppm)

¹³C NMR

- Propyl group carbons: ~11, 23, 50 ppm-

Methylthio group carbon: ~15 ppm- Pyrazole

ring carbons: signals in the aromatic region

Mass Spec
A molecular ion peak corresponding to the

molecular weight of the compound.

IV. Potential Applications in Drug Discovery
Pyrazole derivatives are known to exhibit a wide range of biological activities, making them

attractive scaffolds for drug development.[2] The introduction of a methylthio group can

modulate the compound's lipophilicity and electronic properties, potentially influencing its

interaction with biological targets.

Anticancer Activity: Numerous pyrazole derivatives have been investigated as potential

anticancer agents, targeting various pathways involved in tumor growth and proliferation.[5]

Anti-inflammatory Activity: Some pyrazoles are known to inhibit cyclooxygenase (COX)

enzymes, leading to anti-inflammatory effects.

Antimicrobial and Antifungal Activity: The pyrazole scaffold is present in several compounds

with demonstrated antimicrobial and antifungal properties.

Diagram 2: Potential Biological Targets of Pyrazole Derivatives
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Caption: Potential biological targets for pyrazole-based therapeutic agents.

V. Future Directions
The synthesis and evaluation of 5-(methylthio)-1-propyl-1H-pyrazole and its analogs

represent a promising area of research. Future work should focus on:

Definitive Synthesis and Characterization: The unambiguous synthesis and full spectroscopic

characterization of 5-(methylthio)-1-propyl-1H-pyrazole to establish its properties and

obtain a CAS number.

Biological Screening: A comprehensive biological evaluation of a library of related analogs to

identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on

the pyrazole ring to understand the relationship between chemical structure and biological

activity.

Conclusion
While specific data for 5-(methylthio)-1-propyl-1H-pyrazole remains elusive, the rich

chemistry of the pyrazole scaffold provides a solid foundation for its synthesis and exploration.

This guide has outlined the key synthetic strategies, characterization methods, and potential

applications based on well-established principles and data from analogous compounds. The

versatility of the pyrazole core, coupled with the potential for diverse functionalization, ensures

that this class of compounds will continue to be a fertile ground for discovery in medicinal

chemistry and beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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